N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide
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Overview
Description
This compound belongs to the class of organic compounds known as N-phenylureas . The scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of β-ketonitriles with hydrazines in various conditions . The best results were observed in neat and under reflux conditions which caused to high yield .Molecular Structure Analysis
The structure of the compound was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis . The structure of the synthesized N-heterocyclic amine was also confirmed by X-Ray crystallographic analysis .Chemical Reactions Analysis
5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . These outstanding compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound were characterized by FTIR–ATR and NMR . The compound has a molecular weight of 242.15 and its elemental composition is C, 69.39; H, 7.49; N, 23.12 .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Crystal Structure Analysis : Gholivand et al. (2009) synthesized a novel compound related to the structure of interest, focusing on the synthesis, crystal structure, and spectroscopic properties. Their research provides a foundation for understanding the structural complexity and potential applications of similar compounds (Gholivand, Mostaanzadeh, Koval’, Dušek, Erben, & Della Védova, 2009).
Potential Applications
Antimicrobial Activity : Daidone et al. (1992) explored the antimicrobial activity of compounds structurally similar to the one , highlighting their potential as antimicrobial agents. This suggests possible applications of the compound in developing new antimicrobial solutions (Daidone, Plescia, Raffa, Maggio, & Schillaci, 1992).
Photochemical and Conductive Properties : Robinson et al. (2009) investigated the photochemical and thermal isomerizations of oligothiophene functionalized dimethyldihydropyrenes, which share some structural similarities with the compound of interest. Their research into the photochromic properties and conductive potential of these compounds may inform applications in materials science and electronic devices (Robinson, Sauro, & Mitchell, 2009).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Mode of Action
For instance, an aromatic ring attached to N-2 of the pyrazole nucleus provides important pi-CH (2) interactions with the kinase . The increased Brønsted acidity causes intra- and intermolecular hydrogen bonding as well as facile deprotonation that switches the coordination mode from a lone-pair donating L-type to a covalent X-type .
Biochemical Pathways
Pyrazoles have been found to be involved in a variety of biochemical pathways due to their wide range of applications in medicinal chemistry .
Pharmacokinetics
The structure of many essential drugs prominently feature a wide variety of heterocyclic scaffolds that are important for their multiplex properties . Therefore, it can be inferred that this compound may have similar properties.
Result of Action
It’s known that pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals , implying that they may have significant molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and reaction time can affect the yield of a compound . .
Future Directions
Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals . Therefore, the ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation in high yields, easy workup procedure, and mild reaction conditions .
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c1-16(2,3)20-14(10-7-25-8-12(10)19-20)18-15(22)9-4-5-11(17)13(6-9)21(23)24/h4-6H,7-8H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENKSYANHFVPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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